molecular formula C15H19NO5 B12950384 (3R,4R)-4-((S)-2,2-Dimethyl-1,3-dioxolan-4-yl)-3-hydroxy-1-(4-methoxyphenyl)azetidin-2-one

(3R,4R)-4-((S)-2,2-Dimethyl-1,3-dioxolan-4-yl)-3-hydroxy-1-(4-methoxyphenyl)azetidin-2-one

Cat. No.: B12950384
M. Wt: 293.31 g/mol
InChI Key: ZRMYROHIJHDIBO-FRRDWIJNSA-N
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Description

This β-lactam derivative features a 2-azetidinone core with stereospecific substituents:

  • A 4-methoxyphenyl group at position 1.
  • A (S)-2,2-dimethyl-1,3-dioxolane moiety at position 2.
  • A hydroxyl group at position 2.

Properties

Molecular Formula

C15H19NO5

Molecular Weight

293.31 g/mol

IUPAC Name

(3R,4R)-4-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-hydroxy-1-(4-methoxyphenyl)azetidin-2-one

InChI

InChI=1S/C15H19NO5/c1-15(2)20-8-11(21-15)12-13(17)14(18)16(12)9-4-6-10(19-3)7-5-9/h4-7,11-13,17H,8H2,1-3H3/t11-,12+,13-/m1/s1

InChI Key

ZRMYROHIJHDIBO-FRRDWIJNSA-N

Isomeric SMILES

CC1(OC[C@@H](O1)[C@H]2[C@H](C(=O)N2C3=CC=C(C=C3)OC)O)C

Canonical SMILES

CC1(OCC(O1)C2C(C(=O)N2C3=CC=C(C=C3)OC)O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs and their distinguishing features:

Compound Name Key Substituents Structural Differences vs. Target Compound Reference
(3R,4S)-1-(4-Methoxyphenyl)-4-methyl-3-(2-methyl-1,3-dioxolane-2-carbonyl)azetidin-2-one 4-methyl, 2-methyl-dioxolane carbonyl Methyl substitution at C4; dioxolane as carbonyl vs. hydroxy
(3R,4S)-1-(4-Methoxyphenyl)-2-oxo-4-(3-vinylphenyl)azetidin-3-yl acetate 3-vinylphenyl, acetate ester Vinylphenyl at C4; acetate at C3 (vs. hydroxy)
4-(2-Methoxyphenyl)-3,3-dimethyl-1-(4-methylsulfonylphenyl)azetidin-2-one 2-methoxyphenyl, methylsulfonylphenyl Di-ortho substitution; sulfonyl group
(3S,4S)-4-[(S)-1-(tert-Butyldimethylsilanyloxy)-ethyl]-3-hydroxy-1-(4-methoxyphenyl)azetidin-2-one tert-Butyldimethylsilanyloxy-protected ethyl group Siloxy protection at C4; ethyl vs. dioxolane
(3R,4S)-1-(4-Fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)-4-(4-hydroxyphenyl)azetidin-2-one 4-fluorophenyl, 3-oxopropyl, 4-hydroxyphenyl Fluorophenyl at C1; ketone vs. dioxolane

Physicochemical and Spectroscopic Properties

  • Hydroxy vs. Acetate : The target’s C3 hydroxyl group increases polarity compared to the acetate ester in , affecting solubility and metabolic stability.
  • Dioxolane vs. Sulfonyl : The dioxolane moiety in the target compound enhances rigidity, whereas sulfonyl groups in introduce strong electron-withdrawing effects, altering reactivity.
  • Spectroscopic Confirmation : Analogs were characterized via $ ^1H $/$ ^13C $ NMR, IR, and MS (e.g., reported δ 5.35 ppm for vinyl protons and ESIMS m/z 338.0 [M+H]$^+$).

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